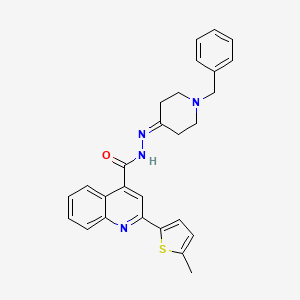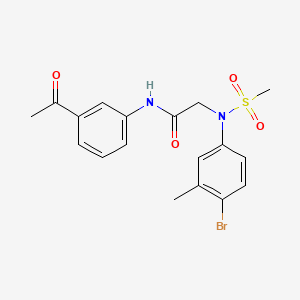![molecular formula C21H22ClNO3 B4766757 5-chloro-8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4766757.png)
5-chloro-8-[3-(2-isopropoxyphenoxy)propoxy]quinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives involves several steps, including cyclization and substitution reactions. A common method includes the one-pot synthesis reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols followed by intramolecular cyclization reaction, showcasing the versatility and complexity in synthesizing quinoline derivatives (Gao et al., 2012). Additionally, DABCO-promoted cyclization of o-alkynylaryl isocyanides with alcohols and phenols has been used to synthesize diversified 2-alkoxy- and 2-aroxy-3-substituted quinolines (Zhao et al., 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the compound , is characterized by the presence of quinoline as the core structure with various substituents that influence the compound's physical and chemical properties. The structure of these compounds has been elucidated through various spectroscopic methods, including IR, NMR, and MS, providing insights into their complex molecular architecture (Luna Parada & Kouznetsov, 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization and substitution, which are pivotal in their synthesis. These reactions are influenced by the substituents on the quinoline nucleus, which can lead to a wide array of quinoline derivatives with diverse chemical properties. The chemical reactivity of these compounds is crucial for their application in synthesizing more complex molecular structures (Srivastava et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. Studies on thin films of quinoline derivatives have shown that these compounds exhibit polycrystalline structures in their as-synthesised form, which can transition to nanocrystallites dispersed in an amorphous matrix upon thermal deposition (Zeyada et al., 2016).
Chemical Properties Analysis
Quinoline derivatives display a range of chemical properties, including their reactivity towards nucleophiles, electrophiles, and their participation in cycloaddition reactions. These properties are essential for their application in organic synthesis and the development of new compounds with potential pharmacological activities. The chemical behavior of these compounds under various conditions reveals their potential for creating a wide variety of chemical entities (Kadela et al., 2016).
Direcciones Futuras
The future directions for the study of 5-chloro-8-[3-(2-isopropoxyphenoxy)propoxy]quinoline could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, its potential pharmacological applications could be explored further, given the wide range of activities exhibited by related compounds .
Propiedades
IUPAC Name |
5-chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-15(2)26-19-9-4-3-8-18(19)24-13-6-14-25-20-11-10-17(22)16-7-5-12-23-21(16)20/h3-5,7-12,15H,6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATOYNLRYGHKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)

![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)
![2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4766687.png)

methanone](/img/structure/B4766699.png)
![N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4766736.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4766751.png)
![4-({3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4766759.png)
![5-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4766764.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766773.png)
![4-(4-methylbenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4766774.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4766777.png)